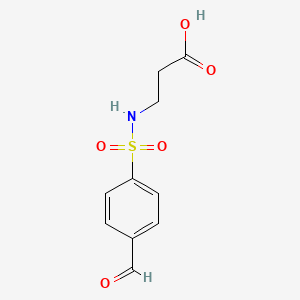
3-((4-Formylphenyl)sulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Formylphenyl)sulfonamido)propanoic acid is an organic compound with the molecular formula C10H11NO5S It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a sulfonamido group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Formylphenyl)sulfonamido)propanoic acid typically involves the reaction of 4-formylbenzenesulfonyl chloride with β-alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Formylphenyl)sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-((4-Carboxyphenyl)sulfonamido)propanoic acid.
Reduction: 3-((4-Hydroxyphenyl)sulfonamido)propanoic acid.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((4-Formylphenyl)sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamides.
Mécanisme D'action
The mechanism of action of 3-((4-Formylphenyl)sulfonamido)propanoic acid involves its interaction with biological targets through its sulfonamido and formyl groups. The sulfonamido group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. These interactions can affect various molecular pathways, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-Methylphenyl)sulfonamido)propanoic acid:
3-((4-Hydroxyphenyl)sulfonamido)propanoic acid: The hydroxyl group provides different chemical properties, such as increased polarity and hydrogen bonding capability.
3-((4-Aminophenyl)sulfonamido)propanoic acid: The amino group introduces basicity and can participate in different types of chemical reactions compared to the formyl group.
Uniqueness
3-((4-Formylphenyl)sulfonamido)propanoic acid is unique due to the presence of the formyl group, which provides specific reactivity that is not present in its analogs. This allows for unique applications in organic synthesis and potential pharmaceutical development .
Propriétés
Formule moléculaire |
C10H11NO5S |
|---|---|
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
3-[(4-formylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H11NO5S/c12-7-8-1-3-9(4-2-8)17(15,16)11-6-5-10(13)14/h1-4,7,11H,5-6H2,(H,13,14) |
Clé InChI |
WZJNZBAXDZLOSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)S(=O)(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


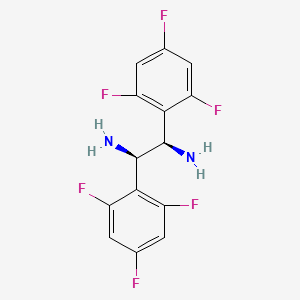
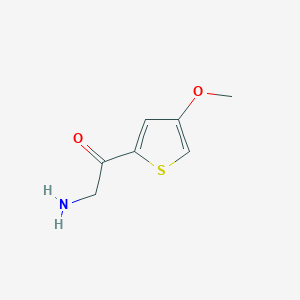
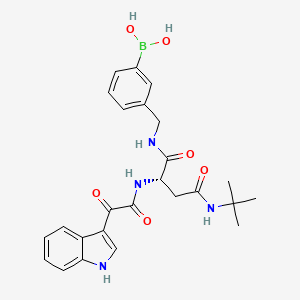
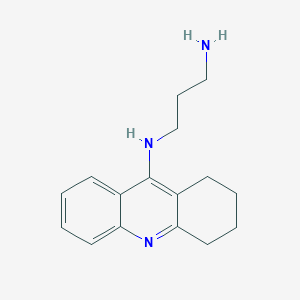
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
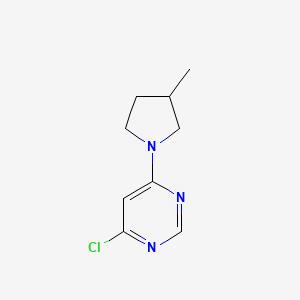
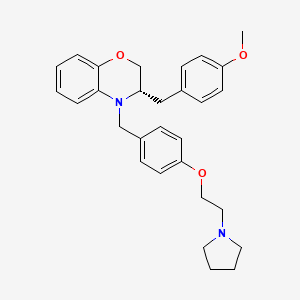
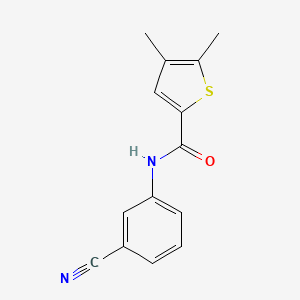
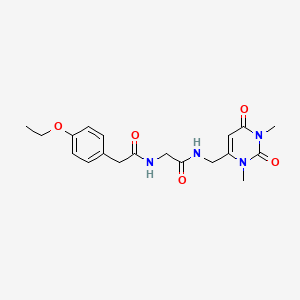
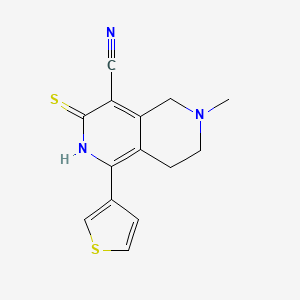

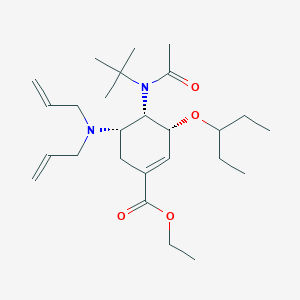
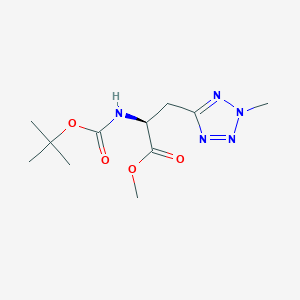
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
